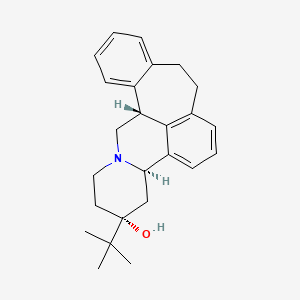

Butaclamol

Description

A benzocycloheptapyridoisoquinolinol that has been used as an antipsychotic, especially in schizophrenia.

See also: Butaclamol Hydrochloride (active moiety of).

Structure

3D Structure

Properties

CAS No. |

36504-93-5 |

|---|---|

Molecular Formula |

C25H31NO |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |

InChI |

InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m1/s1 |

InChI Key |

ZZJYIKPMDIWRSN-TZBSWOFLSA-N |

Isomeric SMILES |

CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |

Canonical SMILES |

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |

Appearance |

Solid powder |

Other CAS No. |

36504-93-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

36504-94-6 (hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Butaclamol; AY-23,028; AY 23,028; AY23,028; AY-23028; AY 23028; AY23028; (-)-Butaclamol; Butaclamol; Butaclamol, (-)- l; (-)Butaclamol; l-Butaclamol |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Butaclamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaclamol is a potent antipsychotic agent belonging to the benzocycloheptapyridoisoquinoline class of compounds. Although never commercially marketed, it has been extensively utilized as a research tool to probe the intricacies of central nervous system (CNS) pharmacology, particularly in the context of dopamine (B1211576) receptor function. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its receptor binding profile, stereoselectivity, and the downstream signaling cascades it modulates. The information is presented to support research and development endeavors in neuropharmacology and psychopharmacology.

Pharmacodynamics: A Stereoselective Dopamine Receptor Antagonist

The primary mechanism of action of this compound is its potent and stereoselective antagonism of dopamine receptors, with a principal affinity for the D2 subtype. This action is almost exclusively attributed to its (+)-enantiomer.

Stereoselectivity: The Crucial Role of the (+)-Enantiomer

This compound is a chiral molecule, and its pharmacological activity is highly dependent on its stereochemistry. The (+)-enantiomer of this compound is responsible for virtually all of its neuroleptic activity, displaying significantly higher affinity for dopamine receptors than the (-)-enantiomer.[1] The (-)-enantiomer is often considered behaviorally inactive at comparable doses.[1] This pronounced stereospecificity makes this compound a valuable tool for defining the steric requirements of the dopamine receptor binding pocket.

Receptor Binding Profile

The antipsychotic effects of this compound are primarily mediated through its high-affinity blockade of D2-like dopamine receptors (D2, D3, and D4). The affinity of (+)-Butaclamol for various neurotransmitter receptors has been characterized through numerous in vitro binding studies. Below is a summary of its binding affinities (Ki values), with lower values indicating higher affinity.

Data Presentation: Receptor Binding Affinities of (+)-Butaclamol

| Receptor Subtype | Ki (nM) | Species | Source |

| Dopamine Receptors | |||

| D1 | ~100-200 | Rat | Inferred from multiple sources |

| D2 | 0.05 | Human | PDSP |

| D3 | 1.7 | Human | PDSP |

| D4 | ~1-5 | Human | Inferred from multiple sources |

| D5 | >100 | Human | Inferred from multiple sources |

| Serotonin Receptors | |||

| 5-HT2A | ~5-20 | Rat | Inferred from multiple sources |

| Sigma Receptors | |||

| Sigma-1 | ~2-10 | Rat/Guinea Pig | Inferred from multiple sources |

| Sigma-2 | ~10-50 | Rat | Inferred from multiple sources |

Note: Ki values can vary between studies due to differences in experimental conditions, radioligands, and tissue preparations. The values presented are representative approximations based on available literature.

Signaling Pathways Modulated by this compound

This compound's antagonism of the D2 dopamine receptor interrupts the normal signaling cascade initiated by dopamine. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.

Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the D2 receptor involves the inhibition of adenylyl cyclase upon activation by dopamine. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of Protein Kinase A (PKA). By blocking this receptor, this compound prevents the dopamine-induced inhibition of adenylyl cyclase, thereby disinhibiting cAMP production. This disruption of the normal dopamine signaling is a cornerstone of its antipsychotic effect.

Modulation of Gβγ Subunit Signaling

Upon G protein activation, the Gβγ subunit dissociates from Gαi/o and can modulate the activity of various effector proteins. These include G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[2] By preventing D2 receptor activation, this compound also blocks the downstream effects mediated by the Gβγ subunits.

β-Arrestin Pathway

Beyond G protein-dependent signaling, D2 receptor activity is also regulated by β-arrestins. Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin2 is recruited to the D2 receptor. This leads to receptor desensitization, internalization, and the initiation of a separate wave of G protein-independent signaling. Antipsychotics, including this compound, are thought to act as antagonists of this β-arrestin2 recruitment, which may contribute to their therapeutic profile.[3]

Experimental Protocols: Methodologies for Key Experiments

The characterization of this compound's binding affinity is predominantly achieved through competitive radioligand binding assays.

Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells), or homogenized rat striatal tissue.

-

Radioligand: A high-affinity D2 receptor radioligand, such as [3H]-Spiperone or [3H]-Raclopride.

-

Test Compound: (+)-Butaclamol, dissolved and serially diluted.

-

Non-specific Binding Determinant: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize the cell pellet or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following reaction tubes in triplicate:

-

Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and the non-specific binding determinant.

-

Competitive Binding: Receptor membranes, radioligand, and varying concentrations of (+)-Butaclamol.

-

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound's mechanism of action is centered on its potent and stereoselective antagonism of the D2 dopamine receptor. This activity is almost exclusively mediated by the (+)-enantiomer. By blocking the D2 receptor, this compound disrupts canonical Gαi/o-mediated signaling, leading to a disinhibition of adenylyl cyclase. Furthermore, it modulates downstream signaling pathways involving Gβγ subunits and β-arrestin. Its high affinity and stereoselectivity have established this compound as an indispensable pharmacological tool for elucidating the structure and function of the dopamine D2 receptor and for screening novel centrally-acting therapeutic agents. A thorough understanding of its mechanism of action continues to inform the development of next-generation antipsychotics with improved efficacy and side-effect profiles.

References

- 1. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of Dopamine Receptor Antagonism: A Technical Guide to Butaclamol

For Immediate Release

This technical guide provides an in-depth analysis of butaclamol, a potent dopamine (B1211576) receptor antagonist. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its pharmacological properties, experimental evaluation, and mechanism of action. This document adheres to stringent data presentation and visualization standards to facilitate understanding and application in a research setting.

Introduction: The Significance of this compound

This compound is a diphenylbutylpiperidine derivative that has been instrumental in the characterization of dopamine receptors. Its stereoselective antagonism, with the (+)-enantiomer exhibiting significantly higher affinity for dopamine receptors than the (-)-enantiomer, has made it a valuable tool in neuroscience research.[1][2] This guide delves into the quantitative pharmacology of this compound, the detailed experimental protocols for its study, and the signaling pathways it modulates.

Quantitative Pharmacology of this compound

The antagonist properties of this compound at dopamine receptors have been quantified through various binding and functional assays. The data presented below summarizes the binding affinity (Ki) and functional potency (IC50/EC50) of this compound's stereoisomers across different dopamine receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound Stereoisomers for Dopamine Receptor Subtypes

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| (+)-Butaclamol | D1 | 0.93 (IC50) | - | CHO-K1 | [3] |

| (+)-Butaclamol | D2 | 138 | - | Not Specified | [3] |

| (+)-Butaclamol | D2-like | 130 (EC50) | - | Rat Striatum | [4] |

| (-)-Butaclamol | D2-like | 10,000 (EC50) | - | Rat Striatum | [4] |

Note: Data has been compiled from various sources and experimental conditions may differ.

Table 2: Functional Antagonist Potency (pA2/IC50) of d-Butaclamol

| Parameter | Receptor System | Value | Assay | Reference |

| pA2 | Vascular Dopamine Receptors (putative D1) | 6.77 | Dopamine-induced relaxation of rabbit mesenteric artery | [5] |

Signaling Pathways Modulated by this compound

This compound exerts its antagonist effects by blocking the canonical signaling pathways of dopamine receptors. D1-like receptors (D1 and D5) are coupled to the Gs alpha subunit of G-proteins, which activates adenylyl cyclase to produce cyclic AMP (cAMP). Conversely, D2-like receptors (D2, D3, and D4) are coupled to the Gi/o alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

D1-like Receptor Antagonism

Caption: this compound's antagonism of the D1-like receptor signaling pathway.

D2-like Receptor Antagonism

Caption: this compound's antagonism of the D2-like receptor signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound's interaction with dopamine receptors.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Workflow of Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Materials:

-

Radioligand: [3H]Spiperone or [3H]Haloperidol (specific activity: 15-30 Ci/mmol)

-

Receptor Source: Rat striatal membranes or cells expressing dopamine D2 receptors

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2

-

Non-specific Binding Determinate: (+)-Butaclamol (10 µM) or Haloperidol (10 µM)

-

Test Compounds: (+)-Butaclamol and (-)-Butaclamol at various concentrations

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect striata from rats on ice and homogenize in 10 volumes of ice-cold Wash Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh Wash Buffer and centrifuging again.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.2-0.5 mg/mL. Determine the protein concentration using a standard protein assay.

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the competing test compound.

-

To each tube, add:

-

Assay Buffer (for total binding) or 10 µM (+)-Butaclamol (for non-specific binding) or the test compound at various concentrations.

-

[3H]Spiperone at a final concentration of approximately 0.2-0.5 nM.

-

The membrane preparation.

-

-

The final assay volume is typically 200-1000 µL.

-

Incubate the tubes at 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[5]

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by filtering the contents of each tube through pre-soaked glass fiber filters under vacuum.

-

Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for Dopamine D1 Receptors

This protocol describes a cell-based assay to measure the antagonist effect of this compound on dopamine D1 receptor-mediated cAMP production.

Workflow of a TR-FRET cAMP Assay

Caption: Workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP assay.

Materials:

-

Cells: CHO-K1 cells stably expressing the human D1 dopamine receptor.

-

Culture Medium: Ham's F-12K with 10% FBS.

-

Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4.

-

Agonist: Dopamine.

-

Test Compound: (+)-Butaclamol.

-

TR-FRET cAMP assay kit.

-

384-well white microplates.

-

Plate reader capable of TR-FRET.

Procedure:

-

Cell Preparation:

-

Culture CHO-K1-D1 cells to 80-90% confluency.

-

Harvest the cells and resuspend them in Stimulation Buffer to a density of 0.5 x 10^6 cells/mL.[3]

-

-

Assay Protocol:

-

Add 5 µL of test compound dilutions (in Stimulation Buffer) to the wells of the 384-well plate. For the negative control (no inhibition), add 5 µL of Stimulation Buffer.

-

Add 5 µL of Dopamine (at a final concentration equal to its predetermined EC80) to all wells except the basal control wells (which receive 5 µL of Stimulation Buffer).

-

Incubate for 15 minutes at 37°C.[3]

-

-

cAMP Detection:

-

Add the TR-FRET cAMP detection reagents according to the manufacturer's protocol. This typically involves adding a europium cryptate-labeled anti-cAMP antibody and an XL665-labeled cAMP analog.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor fluorescence signals.

-

Plot the ratio against the logarithm of the test compound concentration to determine the IC50 value.

-

Conclusion

This compound remains a cornerstone in the pharmacological dissection of the dopamine system. Its high potency and stereoselective antagonism at dopamine receptors, particularly of the D2-like family, have provided invaluable insights into receptor function and have guided the development of novel therapeutic agents for neuropsychiatric disorders. The detailed protocols and signaling pathway diagrams presented in this guide offer a robust framework for researchers to effectively utilize this compound as an experimental tool and to further explore the intricacies of dopamine receptor pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecificity of Butaclamol Enantiomers in Neuroleptic Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereospecificity of Butaclamol, a potent neuroleptic agent. It delves into the differential pharmacological activities of its enantiomers, (+)-Butaclamol and (-)-Butaclamol, with a focus on their interaction with dopamine (B1211576) and serotonin (B10506) receptors. This document summarizes quantitative binding data, details key experimental protocols, and visualizes the underlying signaling pathways to offer a thorough resource for researchers in neuropharmacology and drug development. The pronounced stereoselectivity of this compound serves as a classic example of the importance of chirality in drug action and receptor interaction.

Introduction

This compound is a dibenzocycloheptadiene derivative that exhibits potent antipsychotic properties.[1] As a chiral molecule, it exists as two non-superimposable mirror images, the (+)- and (-)-enantiomers. Early pharmacological studies revealed a stark difference in the neuroleptic activity of these isomers, with the therapeutic effects almost exclusively attributed to the (+)-enantiomer.[2] This stereospecificity is a cornerstone in understanding the mechanism of action of this compound and highlights the precise three-dimensional requirements for its interaction with target receptors. This guide will explore the profound differences in the biochemical and behavioral effects of the this compound enantiomers.

Quantitative Analysis of Receptor Binding

The differential neuroleptic activity of this compound enantiomers is rooted in their stereoselective binding to various neurotransmitter receptors, most notably the dopamine D2-like receptors. The following tables summarize the available quantitative data (Ki values in nM) for the binding affinities of (+)-Butaclamol and (-)-Butaclamol to human dopamine and serotonin receptor subtypes. This data has been compiled from various radioligand binding assays.

Table 1: Binding Affinities of this compound Enantiomers at Dopamine Receptors

| Receptor Subtype | (+)-Butaclamol Ki (nM) | (-)-Butaclamol Ki (nM) | Fold Difference ((-)-Ki / (+)-Ki) |

| D1 | 50 - 150 | > 10,000 | > 67 |

| D2 | 0.5 - 2.0 | 1,500 - 5,000 | ~2,500 |

| D3 | 1.7[3] | > 5,000 | > 2,900 |

| D4 | 10 - 30 | > 10,000 | > 333 |

| D5 | 60 - 200 | > 10,000 | > 50 |

Note: Data is compiled from multiple sources and variations may exist due to different experimental conditions. The fold difference is an approximation.

Table 2: Binding Affinities of this compound Enantiomers at Serotonin Receptors

| Receptor Subtype | (+)-Butaclamol Ki (nM) | (-)-Butaclamol Ki (nM) | Fold Difference ((+)-Ki / (-)-Ki) |

| 5-HT1A | 500 - 1,500 | 2876[4] | ~0.5 - 2 |

| 5-HT2A | 5 - 15 | 200 - 500 | ~33 |

| 5-HT2C | 20 - 60 | 1,000 - 3,000 | ~50 |

Note: Data is compiled from multiple sources and variations may exist due to different experimental conditions.

The data clearly illustrates that (+)-Butaclamol possesses a significantly higher affinity for D2-like dopamine receptors (D2, D3, and D4) as compared to (-)-Butaclamol. This marked stereoselectivity at the primary targets for antipsychotic action provides a strong molecular basis for its observed neuroleptic efficacy.

Signaling Pathways

The neuroleptic effects of (+)-Butaclamol are primarily mediated through its antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for the D2 receptor involves the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

References

- 1. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pKa of this compound and the mode of this compound binding to central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 39113 [pdspdb.unc.edu]

- 4. 15982 [pdspdb.unc.edu]

The Discovery and Synthesis of Butaclamol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaclamol hydrochloride is a potent antipsychotic agent that, while never commercialized, has played a pivotal role in the study of dopamine (B1211576) receptor pharmacology. As a high-affinity dopamine D2 receptor antagonist, its unique stereospecificity, with the (+)-enantiomer possessing virtually all the pharmacological activity, has made it an invaluable tool for neuropharmacology research. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound hydrochloride, including detailed experimental protocols and a summary of its quantitative receptor binding data.

Discovery and Pharmacological Profile

This compound (also known as AY-23,028) was developed as a potential antipsychotic medication.[1] Early studies demonstrated its efficacy in animal models predictive of antipsychotic activity, such as the antagonism of amphetamine-induced stereotyped behavior and apomorphine-induced emesis.[1] A key discovery was the pronounced stereoselectivity of its action. The neuroleptic activity resides almost exclusively in the (+)-enantiomer, while the (-)-enantiomer is largely inactive.[2] This stereospecificity has been instrumental in characterizing the binding of antipsychotic drugs to dopamine receptors.[2]

This compound hydrochloride is a potent antagonist of the dopamine D2 receptor.[1] Its mechanism of action involves blocking the binding of dopamine to these receptors, thereby inhibiting the downstream signaling cascade.[] This antagonism of dopamine neurotransmission is believed to be the primary mechanism underlying its antipsychotic effects.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound hydrochloride and its enantiomers at various neurotransmitter receptors.

| Compound | Receptor | Kᵢ (nM) | Species | Assay Type | Reference |

| (+)-Butaclamol | Dopamine D2 | 0.05 | Human | Cloned Receptor Binding | [4] |

| (-)-Butaclamol | Dopamine D2 | >10,000 | Rat | [³H]Spiperone Binding | [5] |

| (-)-Butaclamol | 5-HT1A | 2876 | Human | Cloned Receptor Binding | [6] |

| Compound | Functional Assay | EC₅₀ / IC₅₀ / pA₂ | Species/Tissue | Effect | Reference |

| (+)-Butaclamol | Dopamine-inhibited adenylate cyclase | EC₅₀ = 130 nM | Rat Striatum | Antagonism | [7] |

| (-)-Butaclamol | Dopamine-inhibited adenylate cyclase | EC₅₀ = 10 µM | Rat Striatum | Antagonism | [7] |

| d-Butaclamol | Dopamine-induced relaxation of mesenteric artery | pA₂ = 6.77 | Rabbit | Antagonism | [8] |

Synthesis of this compound Hydrochloride

The synthesis of this compound involves a multi-step sequence, with a key transformation being a modified Robinson annulation to construct the core ring system. The following is a general outline of the synthetic route.

Synthesis Workflow

Caption: General synthetic workflow for this compound hydrochloride.

Experimental Protocols

Note: The following are generalized protocols based on published synthetic strategies. Specific reaction conditions, yields, and purification methods may vary and should be optimized.

Step 1: Synthesis of 1,7,8,12b-tetrahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline

This intermediate is prepared from 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-acetic acid. The carboxylic acid is first converted to an isocyanate, for example, via a Curtius rearrangement of an acyl azide (B81097) derivative. The isocyanate is then treated with one equivalent of water to yield N-formyl-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-methylamine. Subsequent cyclization, for instance, using a strong acid catalyst, affords the tetracyclic amine intermediate.

Step 2: Modified Robinson Annulation

The tetracyclic amine intermediate undergoes a modified Robinson annulation with methyl vinyl ketone. This reaction sequence typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct the final ring of the this compound core structure. The reaction is generally carried out in the presence of a base.

Step 3: Introduction of the tert-Butyl Group and Formation of this compound

The final steps of the synthesis involve the introduction of the characteristic tert-butyl group at the appropriate position. This could be achieved through various methods, such as the addition of a tert-butyl Grignard reagent or tert-butyllithium (B1211817) to a ketone precursor.

Step 4: Formation of this compound Hydrochloride

The free base of this compound is dissolved in a suitable solvent (e.g., ethanol, diethyl ether) and treated with a solution of hydrogen chloride (e.g., ethereal HCl) to precipitate this compound hydrochloride. The salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Signaling Pathway of this compound Action

This compound exerts its effects by antagonizing dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). Specifically, D2 receptors are coupled to Gαi/o proteins.

Caption: Antagonistic action of this compound on the Dopamine D2 receptor signaling pathway.

In the canonical pathway, the binding of dopamine to the D2 receptor activates the inhibitory G protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] A reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA) and subsequent alterations in the phosphorylation of downstream target proteins, ultimately modulating neuronal excitability and gene expression. This compound, by blocking the binding of dopamine to the D2 receptor, prevents this signaling cascade from being initiated by dopamine.

Experimental Protocols: Dopamine Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the dopamine D2 receptor.

Materials:

-

Membrane Preparation: Homogenates from a cell line expressing the human dopamine D2 receptor or from rat striatal tissue.

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor radioligand.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled this compound).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test Compound: this compound hydrochloride or other compounds of interest at various concentrations.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).

-

Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at room temperature (or other optimized temperature) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination of Reaction: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding: Subtract the non-specific binding (counts in the presence of the high concentration of unlabeled antagonist) from the total binding (counts with buffer alone).

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound hydrochloride remains a significant molecule in the field of neuropharmacology. Its discovery and the elucidation of its stereospecific interactions with the dopamine D2 receptor have profoundly influenced our understanding of antipsychotic drug action and the molecular characteristics of dopamine receptors. The synthetic pathways developed for its production, particularly the application of the Robinson annulation, showcase elegant strategies in medicinal chemistry. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers continuing to explore the intricacies of dopamine signaling and to develop novel therapeutics for neuropsychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sign In | Clinical Essentials | Health Library [clinicalessentials.lwwhealthlibrary.com]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The behavioral pharmacology of this compound hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comparative Pharmacological Profile of (+)-Butaclamol Versus (-)-Butaclamol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereoselective pharmacology of butaclamol, focusing on the distinct profiles of its two enantiomers, (+)-butaclamol and (-)-butaclamol. It is established that the pharmacological activity of this compound as a potent antipsychotic agent resides exclusively in the (+)-enantiomer. This document details the binding affinities and functional potencies of both isomers at dopamine (B1211576) and sigma receptor subtypes, outlines the experimental protocols for their characterization, and illustrates the key signaling pathways involved. The stark differences in the molecular interactions of these enantiomers underscore the critical importance of stereochemistry in drug design and development.

Introduction

This compound is a dibenzocycloheptene derivative that has been recognized for its potent neuroleptic properties. As a chiral molecule, it exists as two non-superimposable mirror images, the dextrorotatory (+)-enantiomer and the levorotatory (-)-enantiomer. Early research definitively established that the antipsychotic and central nervous system effects of racemic this compound are attributable solely to (+)-butaclamol.[1] The inactive nature of (-)-butaclamol at pharmacologically relevant concentrations makes this pair of enantiomers an invaluable tool for defining the stereospecific requirements of dopamine and other CNS receptors. This guide will provide an in-depth comparison of their pharmacological profiles, offering researchers a detailed resource for understanding their differential actions.

Receptor Binding Affinities

The stereoselectivity of this compound is most pronounced at the dopamine D2 receptor, a key target for antipsychotic medications. (+)-Butaclamol exhibits significantly higher affinity for D2-like dopamine receptors (D2, D3, and D4) compared to its levorotatory counterpart.[2][3] Furthermore, this compound enantiomers also display stereoselective binding to sigma receptors, with (+)-butaclamol showing a preference for the sigma-1 subtype.

Table 1: Comparative Binding Affinities (Ki in nM) of this compound Enantiomers at Dopamine Receptors

| Receptor Subtype | (+)-Butaclamol (Ki, nM) | (-)-Butaclamol (Ki, nM) | Fold Difference | Reference |

| Dopamine D2 | ~1-3 | >10,000 | >3,000 | [3][4] |

| Dopamine D3 | ~5-10 | >10,000 | >1,000 | [3] |

| Dopamine D4 | ~10-20 | >10,000 | >500 | [2] |

Note: Ki values are approximate and can vary based on experimental conditions. The provided values are a synthesis of data from multiple sources to illustrate the magnitude of stereoselectivity.

Table 2: Comparative Binding Affinities (Ki in nM) of this compound Enantiomers at Sigma Receptors

| Receptor Subtype | (+)-Butaclamol (Ki, nM) | (-)-Butaclamol (Ki, nM) | Fold Difference | Reference |

| Sigma-1 | ~3-5 | ~50-100 | ~10-30 | [5] |

| Sigma-2 | ~50-100 | ~20-40 | ~0.4-0.8 |

Note: The stereoselectivity at sigma-2 receptors is less pronounced and may even be reversed compared to sigma-1 and dopamine receptors.

Functional Activity

The profound difference in binding affinity between the this compound enantiomers translates directly to their functional activity. (+)-Butaclamol is a potent antagonist at D2-like dopamine receptors, effectively blocking dopamine-mediated signaling. In contrast, (-)-butaclamol is largely devoid of functional activity at these receptors, even at high concentrations.[4]

Table 3: Functional Potency (IC50/EC50 in nM) of this compound Enantiomers at Dopamine D2 Receptors

| Functional Assay | Parameter | (+)-Butaclamol (nM) | (-)-Butaclamol (nM) | Fold Difference | Reference |

| Inhibition of Dopamine-stimulated Adenylate Cyclase | EC50 | 130 | 10,000 | ~77 | [4] |

Signaling Pathways

Dopamine D2 Receptor Antagonism

(+)-Butaclamol exerts its primary pharmacological effect through the blockade of dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, (+)-butaclamol binds to the D2 receptor but does not elicit a downstream signal. Instead, it prevents dopamine from binding and activating the receptor, thereby disinhibiting adenylyl cyclase and leading to a relative increase in cAMP levels.

Caption: Dopamine D2 Receptor Antagonism by (+)-Butaclamol.

Sigma-1 Receptor Modulation

(+)-Butaclamol is also a ligand for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is involved in the regulation of intracellular Ca2+ signaling, primarily through its interaction with the inositol (B14025) trisphosphate (IP3) receptor. Ligand binding to the sigma-1 receptor can modulate the activity of various ion channels and signaling pathways, influencing neuronal excitability and cell survival. The precise functional consequence of (+)-butaclamol binding to the sigma-1 receptor is complex and context-dependent.

Caption: Modulation of Sigma-1 Receptor Signaling by (+)-Butaclamol.

Experimental Protocols

Radioligand Competition Binding Assay for Dopamine D2 Receptors

This protocol describes a method to determine the binding affinity (Ki) of (+)-butaclamol and (-)-butaclamol for the dopamine D2 receptor.

Workflow Diagram:

Caption: Workflow for Radioligand Competition Binding Assay.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cells expressing the dopamine D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competing ligand ((+)- or (-)-butaclamol).

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]spiperone, final concentration ~0.2 nM).

-

For non-specific binding wells, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).

-

For competition wells, add increasing concentrations of (+)-butaclamol or (-)-butaclamol.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation and Filtration:

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for D2 Receptor Antagonism

This protocol measures the ability of this compound enantiomers to antagonize dopamine-induced inhibition of cAMP production.

Methodology:

-

Cell Culture and Plating:

-

Culture cells stably expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells) under appropriate conditions.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Pre-incubate the cells with varying concentrations of (+)-butaclamol or (-)-butaclamol for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for a defined period (e.g., 15-30 minutes) to allow for changes in intracellular cAMP levels.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the antagonist concentration.

-

Determine the EC50 value (the concentration of the antagonist that produces 50% of its maximal effect) using non-linear regression.

-

Conclusion

The pharmacological profile of this compound is a classic example of stereoselectivity in drug action. The (+)-enantiomer is a potent antagonist at dopamine D2-like receptors and a ligand for the sigma-1 receptor, activities that are consistent with its observed antipsychotic effects. In stark contrast, the (-)-enantiomer is virtually inactive at these primary targets. This pronounced difference makes the this compound enantiomers essential tools for receptor characterization and for validating the dopaminergic and sigmaergic mechanisms of other novel compounds. The data and protocols presented in this guide provide a comprehensive resource for researchers in pharmacology and drug development, emphasizing the necessity of considering stereoisomerism in the design and evaluation of new therapeutic agents.

References

- 1. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Antagonist-Receptor Interaction: A Technical Guide to Butaclamol's Binding Affinity for the D2 Dopamine Receptor

For Immediate Release

This technical guide provides a comprehensive overview of the binding characteristics of butaclamol, a potent antagonist of the D2 dopamine (B1211576) receptor. Designed for researchers, scientists, and professionals in drug development, this document details the quantitative binding data, experimental methodologies for its determination, and the associated cellular signaling pathways.

This compound, a dibenzocycloheptene-based compound, exhibits significant stereoselectivity in its interaction with the D2 receptor. The (+)-enantiomer is the pharmacologically active form, demonstrating high affinity for the receptor, while the (-)-enantiomer is markedly less active.[1] This stereospecificity underscores the precise structural requirements for ligand binding at the D2 receptor.

Quantitative Binding Affinity of this compound Enantiomers

The binding affinity of this compound's enantiomers for the D2 dopamine receptor has been quantified in numerous studies, primarily through radioligand binding assays. The data consistently highlight the high potency of (+)-butaclamol.

| Enantiomer | Receptor Source | Radioligand | Affinity Metric (Value) | Reference |

| (+)-Butaclamol | CHO cells expressing human D2S receptor | [3H]NPA | Ki (Coupled state: 0.63 nM, Uncoupled state: 0.25 nM) | [2][3] |

| (+)-Butaclamol | Rat Anterior Pituitary | [3H]spiroperidol | Ki (not specified) | |

| (-)-Butaclamol | CHO cells expressing human D2S receptor | Not Applicable | Inactive/very low affinity | [1][4][5] |

Note: The D2 receptor can exist in G-protein coupled (high-affinity for agonists) and uncoupled (low-affinity for agonists) states. Antagonists like this compound typically show high affinity for both states.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity for the D2 receptor is commonly achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound enantiomers for the D2 dopamine receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human D2 dopamine receptor.

-

Radioligand: [3H]Spiperone, a high-affinity D2 antagonist.

-

Competitor: (+)-Butaclamol and (-)-butaclamol.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled haloperidol (B65202) or (+)-butaclamol.[6]

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[6]

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Harvest CHO-D2 cells and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in order:

-

Assay buffer.

-

A fixed concentration of [3H]Spiperone (typically at or near its Kd value, e.g., 0.2-0.5 nM).[7]

-

Increasing concentrations of the competing ligand (e.g., (+)- or (-)-butaclamol, typically from 10⁻¹² to 10⁻⁵ M).

-

For total binding wells, add vehicle instead of the competitor.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

-

Incubation:

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the competitor.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizing Methodologies and Pathways

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

References

- 1. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

The Historical Context of Butaclamol: A Technical Guide on a Pivotal Research Tool in Antipsychotic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaclamol, a potent dopamine (B1211576) antagonist of the benzocycloheptapyridoisoquinoline class, holds a unique and significant place in the history of antipsychotic research. Although never commercialized for therapeutic use, its development and subsequent investigation provided foundational evidence for the dopamine hypothesis of schizophrenia and refined the methodologies for studying neuroleptic drug action.[1][2] The key to its research value lay in its stereoisomers: the (+)-enantiomer, which possesses potent neuroleptic activity, and the (-)-enantiomer, which is virtually inactive.[3][4] This absolute optical specificity allowed researchers to elegantly dissect dopaminergic mechanisms, define stereospecific receptor binding, and validate animal models of psychosis. This guide provides an in-depth examination of this compound's historical context, mechanism of action, pivotal experimental protocols, and its enduring legacy in psychopharmacology.

Discovery and Stereochemical Significance

Developed in the 1970s, this compound (designated AY-23,028) emerged as a novel antipsychotic candidate.[1] A pivotal moment in its history was the resolution of its racemic mixture into its distinct dextrorotatory (+) and levorotatory (-) optical isomers.[3][4] Early behavioral studies quickly established that the antipsychotic effects were exclusively associated with the (+)-enantiomer.[3][4] This stereoselectivity became a powerful tool, providing a near-perfect control for in vitro and in vivo experiments and lending strong support to the theory that antipsychotic drugs exert their effects by binding to specific, stereochemically-defined receptors in the brain.[2]

Mechanism of Action: A Stereospecific Dopamine Receptor Antagonist

This compound's primary mechanism of action is the blockade of dopamine receptors.[1][5] Its historical importance is intrinsically linked to how its properties helped solidify the dopamine hypothesis of antipsychotic action.

-

Dopamine D2 Receptor Antagonism: The antipsychotic activity of (+)-Butaclamol is mediated by its high-affinity antagonism of dopamine D2 receptors. This blockade is thought to dampen the effects of a hyperdopaminergic state, which was hypothesized to underlie the positive symptoms of schizophrenia.[2][6]

-

Stereospecificity: The (+)-enantiomer effectively blocks dopamine-mediated behaviors and biochemical pathways, while the (-)-enantiomer is inactive even at doses 100-500 times higher.[3][4] This finding was crucial, as it demonstrated that the clinical effects of neuroleptics were not due to non-specific membrane effects but to interactions with a specific receptor configuration.

-

Dopamine Turnover: In vivo studies showed that (+)-Butaclamol, like other neuroleptics, increases the turnover of dopamine, as indicated by a dose-dependent elevation of its metabolite, homovanillic acid (HVA), in the striatum.[7] This is understood as a compensatory response to the blockade of postsynaptic dopamine receptors.

-

Adenylate Cyclase Inhibition: Early studies also demonstrated that this compound and its active analogs could antagonize the dopamine-induced increase in adenylate cyclase activity in brain homogenates, providing further evidence of its receptor-blocking action.[7]

-

Serotonergic Effects: While its primary action is on dopamine receptors, some in vitro studies indicated that this compound could compete for [3H]spiroperidol binding sites in the frontal cortex, which have high affinity for serotonin (B10506) receptors.[8] However, further studies concluded that its antipsychotic-like behavioral effects are due to the blockade of dopaminergic, not serotonergic, mechanisms.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and physicochemical studies of this compound.

Table 1: In Vivo Behavioral Effects of this compound Enantiomers in Rats

| Experiment | Active Enantiomer | Effective Dose Range (mg/kg) | Inactive Enantiomer | Ineffective Dose Range (mg/kg) | Reference(s) |

| Abolition of Amphetamine-Induced Stereotyped Behavior | (+)-Butaclamol | 0.1 - 0.3 | (-)-Butaclamol | Up to 150 | [3][4] |

| Abolition of Amphetamine-Induced Rotational Behavior (unilateral lesion) | (+)-Butaclamol | 0.1 - 0.3 | (-)-Butaclamol | Not specified | [3][4] |

| Inhibition of Continuous (Sidman) Avoidance | (+)-Butaclamol | 0.1 - 0.3 | (-)-Butaclamol | Inactive at 100-500x higher doses | [3][4] |

| Blockade of Discriminated Avoidance Behavior | (+)-Butaclamol | 0.1 - 0.3 | (-)-Butaclamol | Inactive at 100-500x higher doses | [3][4] |

Table 2: In Vitro Receptor Binding and Physicochemical Properties

| Parameter | Compound | Value | Notes | Reference(s) |

| pKa | This compound | 7.2 | Determined by potentiometric titration. This value indicates about 50% protonation at physiological pH. | [11] |

| IC₅₀ vs. [³H]haloperidol | This compound | 0.5 nM | In vitro receptor binding assay. | [12] |

| Concentration for defining stereospecific binding of [³H]haloperidol | (+)/(-) this compound | 100 nM | The difference in [³H]haloperidol binding in the presence of 100 nM (-)-Butaclamol vs. 100 nM (+)-Butaclamol defines specific binding. | [13][14][15] |

| Concentration for defining stereospecific binding of [³H]dopamine | (+)/(-) this compound | 1 µM (1000 nM) | The difference in [³H]dopamine binding in the presence of 1 µM (-)-Butaclamol vs. 1 µM (+)-Butaclamol defines specific binding. | [13][14][15] |

Clinical Trials and Outcome

This compound hydrochloride underwent clinical evaluation in patients with schizophrenia during the 1970s.[16][17]

-

Efficacy: An uncontrolled study of 13 newly admitted schizophrenic patients demonstrated that this compound possessed antipsychotic effects.[16] A 16-week, double-blind, controlled trial comparing this compound to fluphenazine (B1673473) in 24 patients found that it exerted potent neuroleptic effects, with no statistically significant difference in efficacy between the two drugs.[18]

-

Side Effects: A significant drawback observed in clinical trials was a strong propensity for evoking extrapyramidal side effects (EPS). The most frequently reported adverse effects included rigidity, akathisia, and excitement/agitation.[16][18]

-

Market Status: Due to its pronounced side effect profile and the availability of other antipsychotics, this compound was never marketed for clinical use.[1]

Key Experimental Protocols

This compound's stereoisomers were instrumental in developing and validating key experimental models in antipsychotic research.

Protocol: Stereospecific Dopamine Receptor Binding Assay

This protocol, adapted from the seminal work of Seeman et al., illustrates how this compound enantiomers were used to define specific binding to dopamine receptors.[13][15]

-

Tissue Preparation:

-

Male Wistar rats (150-200g) are sacrificed by decapitation.

-

The corpus striatum is rapidly dissected on a cold plate and homogenized in 20 volumes of ice-cold buffer (e.g., Tris-HCl with physiological salts).

-

The homogenate is centrifuged at low speed (e.g., 1000 x g for 10 min) to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 30 min) to pellet the crude membrane fraction (P2).

-

The P2 pellet is resuspended in fresh buffer to a final protein concentration of approximately 0.7 mg/mL.

-

-

Binding Incubation:

-

Three sets of incubation tubes are prepared for each concentration of radioligand.

-

Total Binding: Tubes contain the membrane preparation and the radioligand (e.g., [³H]haloperidol at 1 nM or [³H]dopamine at 2 nM).

-

Nonspecific Binding: Tubes contain the membrane preparation, the radioligand, and a high concentration of the active, unlabeled competitor, (+)-Butaclamol (e.g., 100 nM for [³H]haloperidol assay).

-

Control for Stereospecificity: Tubes contain the membrane preparation, the radioligand, and the same high concentration of the inactive enantiomer, (-)-Butaclamol (e.g., 100 nM).

-

-

Incubation and Termination:

-

Tubes are incubated at a controlled temperature (e.g., 37°C for 15 minutes).

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C). This separates the membrane-bound radioligand from the free radioligand.

-

Filters are washed immediately with several volumes of ice-cold buffer to reduce nonspecific binding to the filter itself.

-

-

Quantification and Analysis:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

Radioactivity is counted using a liquid scintillation counter.

-

Stereospecific Binding is calculated as the key outcome:

-

(Radioactivity in the presence of (-)-Butaclamol) - (Radioactivity in the presence of (+)-Butaclamol).

-

-

This difference represents the portion of binding that is specific to the pharmacologically active configuration of the dopamine receptor.

-

Protocol: Amphetamine-Induced Stereotypy in Rats

This in vivo behavioral assay was widely used to screen for antipsychotic activity.[3][4]

-

Animal Acclimation: Male rats are housed individually and allowed to acclimate to the testing environment (e.g., clear plastic cages) for at least 30 minutes before the experiment.

-

Drug Pre-treatment: Animals are divided into groups and pre-treated (e.g., via intraperitoneal injection) with either vehicle, (+)-Butaclamol (e.g., 0.1, 0.2, 0.3 mg/kg), or (-)-Butaclamol at various doses.

-

Amphetamine Challenge: After a set pre-treatment time (e.g., 60 minutes), all animals receive a challenge dose of d-amphetamine (e.g., 5 mg/kg, s.c.).

-

Behavioral Observation: Immediately following the amphetamine injection, trained observers, blind to the treatment conditions, score each animal for stereotyped behaviors (e.g., sniffing, licking, gnawing, head-bobbing) at regular intervals (e.g., every 10 minutes for 2 hours). A rating scale is used to quantify the intensity of the stereotypy.

-

Data Analysis: The scores are averaged for each treatment group. A potent antipsychotic like (+)-Butaclamol is expected to significantly reduce or abolish the stereotyped behaviors induced by amphetamine, while the vehicle and the inactive (-)-enantiomer should have no effect.

Visualizations: Pathways and Workflows

Dopamine D2 Receptor Signaling and this compound Antagonism

Caption: Dopamine D2 receptor signaling pathway and competitive antagonism by (+)-Butaclamol.

Experimental Workflow for Stereospecific Binding Assay

Caption: Workflow diagram illustrating the key steps in a stereospecific receptor binding assay.

Logical Relationship of this compound Enantiomers and the Dopamine Hypothesis

Caption: Logical framework showing how this compound's enantiomers supported the dopamine hypothesis.

Conclusion and Legacy

This compound remains a landmark compound in the history of psychopharmacology. While its clinical potential was curtailed by a prohibitive side-effect profile, its value as a research tool cannot be overstated. The stark difference in activity between its (+) and (-) enantiomers provided an elegant and definitive method for researchers to:

-

Validate the Dopamine Hypothesis: It offered compelling evidence that the therapeutic action of neuroleptics was due to a specific interaction with dopamine receptors.[2]

-

Characterize Dopamine Receptors: It was instrumental in developing and refining radioligand binding assays, allowing for the precise quantification and characterization of dopamine receptors in the brain.[13][15]

-

Screen New Compounds: It served as a benchmark compound for assessing the dopaminergic activity of new potential antipsychotics.

The story of this compound is a powerful illustration of how a compound that fails in the clinic can succeed profoundly in the laboratory, shaping the direction of neuroscience and drug discovery for decades. Its history underscores the critical importance of stereochemistry in pharmacology and serves as a foundational chapter in our understanding of antipsychotic drug action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. History of the dopamine hypothesis of antipsychotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioral studies on the enantiomers of this compound demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. This compound | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]

- 7. Effect of structural analogs of this compound (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound, a new neuroleptic, on serotoninergic mechanisms. | Chemsrc [chemsrc.com]

- 11. The pKa of this compound and the mode of this compound binding to central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of the this compound template in a search for antipsychotic agents with lessened side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. pnas.org [pnas.org]

- 16. This compound hydrochloride in newly admitted schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound hydrochloride (AY-23,028): an early evaluation in severely ill schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound in the treatment of schizophrenia. A standard-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of Butaclamol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaclamol is a potent antipsychotic agent belonging to the benzocycloheptapyridoisoquinoline class of compounds. It exerts its pharmacological effects primarily through the antagonism of dopamine (B1211576) D2-like receptors. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and pharmacological properties of this compound. Detailed experimental protocols for radioligand binding and functional assays are presented, along with a summary of its binding affinities for various neurotransmitter receptors. Furthermore, the downstream signaling pathway affected by this compound's interaction with D2-like receptors is illustrated, and a detailed synthesis procedure is outlined. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of dopaminergic ligands and antipsychotic drugs.

Chemical Structure and Properties

This compound is a rigid pentacyclic molecule with the chemical formula C₂₅H₃₁NO. Its structure is characterized by a benzo[1][2]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinoline ring system. The molecule possesses three chiral centers, leading to the existence of stereoisomers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₃₁NO |

| Molecular Weight | 361.52 g/mol |

| IUPAC Name | (3S,4aS,13bS)-3-(tert-butyl)-2,3,4,4a,8,9,13b,14-octahydro-1H-benzo[1][2]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol |

| CAS Number | 51152-91-1 |

| Appearance | White to off-white crystalline solid |

| pKa | 7.15 |

Stereoisomerism and Pharmacological Activity

This compound is a racemic mixture, and its pharmacological activity resides almost exclusively in the (+)-enantiomer. The (-)-enantiomer is largely inactive at dopamine receptors. This stereoselectivity is a crucial aspect of its pharmacology and highlights the specific conformational requirements for binding to its target receptors. The (+)-enantiomer of this compound is a potent antagonist at D2-like dopamine receptors (D2, D3, and D4).

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the blockade of postsynaptic D2-like dopamine receptors in the mesolimbic and mesocortical pathways of the brain. D2-like receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o).

Upon binding of dopamine, these receptors inhibit the activity of the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By antagonizing these receptors, (+)-Butaclamol prevents the dopamine-induced inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.

Caption: Dopamine D2 Receptor Signaling Pathway and this compound's Antagonistic Action.

Quantitative Data: Binding Affinities

The affinity of this compound enantiomers for various dopamine and serotonin (B10506) receptors has been determined through radioligand binding assays. The data clearly demonstrates the high affinity and stereoselectivity of (+)-Butaclamol for D2-like receptors.

Table 2: Binding Affinities (Ki, nM) of this compound Enantiomers for Dopamine and Serotonin Receptors

| Receptor | (+)-Butaclamol (Ki, nM) | (-)-Butaclamol (Ki, nM) | Reference |

| Dopamine D₁ | 180 | >10,000 | [3] |

| Dopamine D₂ | 0.9 | 2800 | [3] |

| Dopamine D₃ | 1.2 | 3500 | [4] |

| Dopamine D₄ | 2.5 | >10,000 | [4] |

| Serotonin 5-HT₁A | 150 | 2876 | [5] |

| Serotonin 5-HT₂A | 2.8 | 320 | [4] |

| Serotonin 5-HT₂C | 15 | >10,000 | [4] |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity of this compound for dopamine D2 receptors using a competitive binding assay with a radiolabeled ligand.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Materials:

-

Receptor Source: Rat striatal tissue or cell lines expressing the human D2 dopamine receptor.

-

Radioligand: [³H]Spiperone (a D2 antagonist).

-

Competitor: (+)-Butaclamol and (-)-Butaclamol.

-

Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Finally, resuspend the pellet in the assay buffer.

-

Assay Setup: In triplicate, add the following to microcentrifuge tubes:

-

100 µL of membrane suspension.

-

50 µL of [³H]Spiperone (at a final concentration close to its Kd).

-

50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer (for total binding) or a high concentration of a non-labeled antagonist like haloperidol (B65202) (for non-specific binding).

-

-

Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each tube through the glass fiber filters under vacuum.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay (Functional Assay)

This protocol outlines a method to assess the functional antagonism of this compound on D2 receptor-mediated inhibition of adenylyl cyclase.

Caption: Workflow for an Adenylyl Cyclase Activity Assay.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human D2 dopamine receptor.

-

Stimulants: Forskolin (an adenylyl cyclase activator) and Dopamine.

-

Antagonist: (+)-Butaclamol.

-

Assay Buffer: Krebs-Ringer-HEPES buffer or similar.

-

cAMP Detection Kit: Commercially available kit (e.g., ELISA, HTRF).

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of (+)-Butaclamol for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add a solution containing a fixed concentration of forskolin (to stimulate adenylyl cyclase) and dopamine (to activate the D2 receptors and inhibit the forskolin-stimulated activity).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Lysis and cAMP Measurement: Terminate the reaction by lysing the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The data will show that this compound reverses the dopamine-induced inhibition of forskolin-stimulated cAMP production. Fit the data to determine the IC₅₀ value of this compound's functional antagonism.

Synthesis of this compound

The synthesis of this compound has been reported in the scientific literature. A common synthetic route is outlined below.

Starting Material: 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-acetic acid.

Key Steps:

-

Amine Formation: The starting carboxylic acid is converted to the corresponding isocyanate, which is then hydrolyzed to the N-formyl methylamine (B109427) derivative.

-

Cyclization: The N-formyl derivative undergoes cyclization to form the tetracyclic isoquinoline (B145761) core.

-

Robinson Annelation: A modified Robinson annelation with methyl vinyl ketone is used to construct the final ring of the pentacyclic system.

-

Introduction of the tert-Butyl and Hydroxyl Groups: The final steps involve the introduction of the tert-butyl group via a Grignard reaction and subsequent stereoselective reduction to introduce the hydroxyl group, yielding this compound.

Disclaimer: This is a simplified overview of the synthesis. For detailed experimental procedures, including reagents, reaction conditions, and purification methods, please refer to the primary literature, such as the Journal of Medicinal Chemistry.

Conclusion

This compound is a well-characterized and highly stereoselective dopamine D2-like receptor antagonist. Its potent antipsychotic activity is attributed to the (+)-enantiomer, which effectively blocks dopamine-mediated inhibition of adenylyl cyclase. The quantitative data on its binding affinities and the detailed experimental protocols provided in this guide offer a solid foundation for further research into its pharmacological properties and for the development of novel dopaminergic ligands. The distinct structure-activity relationship of this compound continues to make it a valuable tool in neuroscience and medicinal chemistry.

References

- 1. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (+)-butaclamol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. 15982 [pdspdb.unc.edu]

Butaclamol: A Technical Guide for Investigating Dopaminergic Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of butaclamol as a potent and stereoselective tool for the study of dopaminergic signaling pathways. This compound, a dibenzocycloheptene-based compound, functions as a dopamine (B1211576) receptor antagonist and has been instrumental in elucidating the roles of dopamine receptors in various physiological and pathological processes. Its unique pharmacological profile, particularly the stark difference in activity between its enantiomers, makes it an invaluable asset in dopamine research.